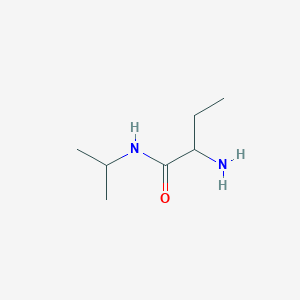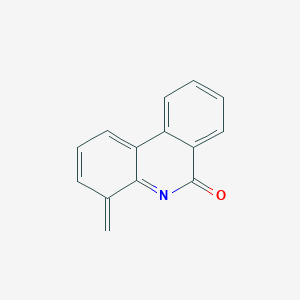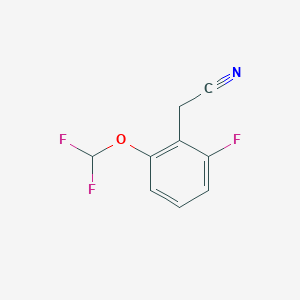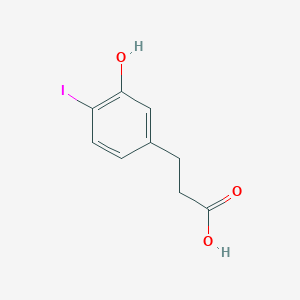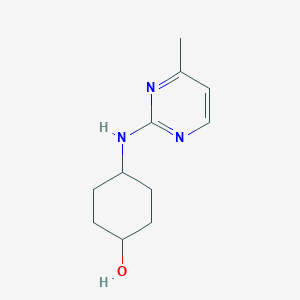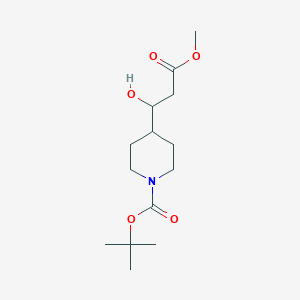![molecular formula C6H11NO B12328877 4-Aminobicyclo[2.1.1]hexan-1-ol](/img/structure/B12328877.png)
4-Aminobicyclo[2.1.1]hexan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Aminobicyclo[2.1.1]hexan-1-ol is a bicyclic compound with a unique structure that includes a bicyclo[2.1.1]hexane core. This compound is of interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. Its structure allows for interesting chemical reactivity and potential biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminobicyclo[2.1.1]hexan-1-ol typically involves the use of photochemistry. One efficient method is the [2+2] cycloaddition reaction, which can be used to create the bicyclo[2.1.1]hexane core. This reaction involves the use of photochemical conditions to facilitate the cycloaddition, followed by various derivatization steps to introduce the amino and hydroxyl groups .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of photochemical synthesis and subsequent functional group modifications can be scaled up for industrial applications. The use of continuous flow photochemistry could be a potential method for large-scale production.
化学反応の分析
Types of Reactions
4-Aminobicyclo[2.1.1]hexan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the amino group can produce various amine derivatives.
科学的研究の応用
4-Aminobicyclo[2.1.1]hexan-1-ol has several applications in scientific research:
Biology: Its unique structure allows it to interact with biological molecules in specific ways, making it a useful tool in biochemical studies.
Industry: Used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Aminobicyclo[2.1.1]hexan-1-ol involves its interaction with molecular targets through its amino and hydroxyl groups. These functional groups can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Bicyclo[2.1.1]hexane: The parent hydrocarbon structure without the amino and hydroxyl groups.
4-Hydroxybicyclo[2.1.1]hexane: Similar structure but with only a hydroxyl group.
4-Aminobicyclo[2.1.1]hexane: Similar structure but with only an amino group.
Uniqueness
4-Aminobicyclo[2.1.1]hexan-1-ol is unique due to the presence of both amino and hydroxyl groups, which allows for a wider range of chemical reactivity and potential biological activity compared to its analogs. This dual functionality makes it a versatile compound in both synthetic and biological applications.
特性
分子式 |
C6H11NO |
|---|---|
分子量 |
113.16 g/mol |
IUPAC名 |
4-aminobicyclo[2.1.1]hexan-1-ol |
InChI |
InChI=1S/C6H11NO/c7-5-1-2-6(8,3-5)4-5/h8H,1-4,7H2 |
InChIキー |
RLXHUTGPGICFCK-UHFFFAOYSA-N |
正規SMILES |
C1CC2(CC1(C2)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


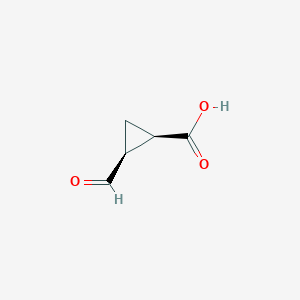
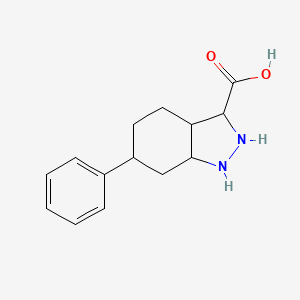
![4-[(6-Chloro-pyridin-3-ylmethyl)-amino]-cyclohexanol](/img/structure/B12328819.png)
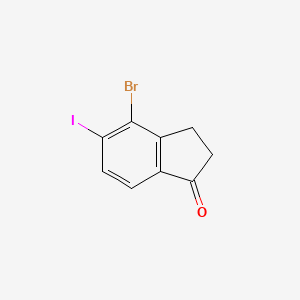
![Decyl 2-[3-methyl-2-(phenoxymethyl)benzimidazol-3-ium-1-yl]ethanoate;chloride](/img/structure/B12328828.png)
![2-Hydroxyethyl 3-[3-(benzotriazol-2-yl)-5-tert-butyl-4-hydroxyphenyl]propanoate](/img/structure/B12328831.png)
![tert-Butyl (2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-2-oxoethyl)carbamate](/img/structure/B12328834.png)

